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molecular formula C16H23N3O B8606957 3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one CAS No. 865203-90-3

3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one

Cat. No. B8606957
M. Wt: 273.37 g/mol
InChI Key: VLRNGEYXRNXMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479559B2

Procedure details

A round bottom flask under N2 was charged with 10% Pd/C (0.99 g) and ethyl alcohol (50 mL) followed by 3-[2-(4-methylpiperazin-1-yl)-benzylidene]-pyrrolidin-2-one (3.00 g, 11.1 mmol) and ammonium formate (6.97 g, 110.6 mmol). The reaction mixture was stirred at room temperature for 1 hour then heated to 50° C. for 3 hours. The reaction mixture was cooled to room temperature and filtered through Celite™ under N2. The Celite™ pad was washed with ethyl alcohol (25 mL) and water (10 mL). The filtrate was evaporated to give white solids which were partitioned between ethyl acetate (25 mL) and H2O (10 mL). The aqueous layer was extracted with additional ethyl acetate (2×25 mL). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated to a white solid (2.90 g, 96%). The material could be used crude or triturated with ethyl acetate (5 vol) to give 80% recovery of improved purity of the title compound. 13C NMR (100 MHz, CDCl3) d 180.6, 152.1, 135.5, 130.4, 127.5, 124.5, 120.8, 55.9, 52.9, 46.4, 42.4, 40.6, 31.8, 27.3; MS (AP/Cl) 274.3 (M+H)+.
Name
3-[2-(4-methylpiperazin-1-yl)-benzylidene]-pyrrolidin-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0.99 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=2[CH:10]=[C:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])[CH2:4][CH2:3]1.C([O-])=O.[NH4+]>[Pd].C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=2[CH2:10][CH:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
3-[2-(4-methylpiperazin-1-yl)-benzylidene]-pyrrolidin-2-one
Quantity
3 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=C2C(NCC2)=O)C=CC=C1
Step Two
Name
Quantity
6.97 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0.99 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 50° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite™ under N2
WASH
Type
WASH
Details
The Celite™ pad was washed with ethyl alcohol (25 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give white solids which
CUSTOM
Type
CUSTOM
Details
were partitioned between ethyl acetate (25 mL) and H2O (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid (2.90 g, 96%)
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate (5 vol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(CC2C(NCC2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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